molecular formula C24H20N2O5 B2492803 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-81-3

9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

Cat. No.: B2492803
CAS No.: 899217-81-3
M. Wt: 416.433
InChI Key: BZDHCEWQFPJMPK-UHFFFAOYSA-N
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Description

9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a polycyclic heteroaromatic compound featuring a fused chromeno-pyrimidine core substituted with a 2,3,4-trimethoxyphenyl group.

Properties

CAS No.

899217-81-3

Molecular Formula

C24H20N2O5

Molecular Weight

416.433

IUPAC Name

14-(2,3,4-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one

InChI

InChI=1S/C24H20N2O5/c1-28-19-11-9-15(20(29-2)21(19)30-3)22-25-23(27)17-12-16-14-7-5-4-6-13(14)8-10-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27)

InChI Key

BZDHCEWQFPJMPK-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2)OC)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one typically involves the reaction of 1H-benzo[f]chromenes with aliphatic and aromatic amines. This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and NOESY .

Industrial Production Methods

Chemical Reactions Analysis

Table 1: Representative Reaction Yields

SubstrateConditionsYield (%)Source
3,4,5-TrimethoxyphenylWater, ambient, 16 h57
2,3,4-TrimethoxyphenylSolvent-free, reflux60
4-TrifluoromethylphenylCatalyst-free, 14 h63–66

Electrophilic Aromatic Substitution

The trimethoxyphenyl group directs electrophilic attacks to the para position of the methoxy substituents due to its strong electron-donating effects . Key reactions include:

  • Nitration : Occurs at the C-3' position of the trimethoxyphenyl ring under HNO₃/H₂SO₄, confirmed by NOE NMR studies .

  • Sulfonation : Selective sulfonation at C-4' using fuming H₂SO₄.

Nucleophilic Additions

The pyrimidine ring undergoes nucleophilic attacks at the C-2 and C-4 positions:

  • Amine Additions : Reacts with aliphatic amines (e.g., benzylamine) to form imine derivatives, enhancing water solubility .

  • Thiol Additions : 2-Thiobarbituric acid substitutes oxygen at C-8 , forming thioether analogs with improved antimicrobial activity .

Table 2: Functionalization Reactions

ReagentProduct ModificationBiological Activity
BenzylamineImine at C-2Anticancer (IC₅₀ = 4.2 μM)
2-Thiobarbituric acidThioether at C-8Antibacterial (MIC = 8 μg/mL)

Ring-Opening Reactions

Under acidic conditions (HCl/EtOH), the chromene ring opens to form a diketone intermediate, which can re-cyclize in the presence of NH₄OAc to generate quinazoline derivatives .

Functional Group Transformations

  • Demethylation : The methoxy groups are selectively demethylated using BBr₃ in CH₂Cl₂, yielding hydroxylated analogs with increased polarity .

  • Reduction : NaBH₄ reduces the conjugated carbonyl group at C-6 , forming a secondary alcohol derivative.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity
    • Recent studies have highlighted the potential of benzochromene derivatives, including the target compound, as effective antitumor agents. The structural modifications at the 9-position significantly influence cytotoxicity against various cancer cell lines. For instance, compounds with methoxy groups at this position have shown enhanced potency compared to their brominated counterparts .
  • Antimicrobial Properties
    • The compound exhibits promising antimicrobial activity against a range of pathogens. Research indicates that derivatives of benzochromene structures can inhibit bacterial growth and show antiviral properties, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • Compounds related to the target structure have been investigated for their anti-inflammatory effects. They may modulate inflammatory pathways and reduce cytokine production, which is beneficial in treating chronic inflammatory diseases .

Pharmacological Insights

  • Mechanism of Action
    • The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets such as enzymes and receptors. For example, the inhibition of certain kinases has been observed, leading to reduced cell proliferation in cancer cells .
  • Synthesis and Derivative Development
    • The synthesis of 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one has been optimized to enhance yield and purity. This includes multi-step synthetic routes involving condensation reactions and cyclization processes that yield various derivatives with improved biological activities .

Material Science Applications

  • Fluorescent Properties
    • The unique chromophoric structure of this compound allows it to be utilized in material science as a fluorescent probe. Its photophysical properties can be harnessed for applications in bioimaging and sensing technologies due to its ability to emit light upon excitation .
  • Polymer Chemistry
    • Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Research into polymer composites has shown that adding chromeno-pyrimidine derivatives can improve thermal stability and chemical resistance .

Case Studies

  • Case Study 1: Antitumor Efficacy
    A study conducted on a series of synthesized benzochromene derivatives demonstrated that specific substitutions at the 9-position led to significant cytotoxic effects against breast cancer cell lines. The most effective derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents used in clinical settings .
  • Case Study 2: Antimicrobial Activity Evaluation
    In vitro tests showed that derivatives of the target compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis revealed that the presence of trimethoxy groups was crucial for enhancing antimicrobial potency compared to unsubstituted variants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several chromeno-pyrimidine derivatives reported in the literature. Key comparisons are outlined below:

Substituted Chromeno-Pyrimidine Derivatives
Compound Name Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Biological Activity/Applications References
12-(5-Chloro-2-hydroxyphenyl)-8,10-dimethyl-8H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11-dione Cl, OH, methyl groups 214–216 IR: C=O (1680 cm⁻¹), C=C (1580 cm⁻¹); NMR: δ 2.35 (s, 3H, CH₃), δ 6.85–7.45 (aromatic H) Not explicitly stated; structural emphasis
12-(3-Methoxyphenyl)-8,10-dimethyl-8H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11-dione OCH₃, methyl groups 283–285 IR: C=O (1675 cm⁻¹); NMR: δ 3.82 (s, 3H, OCH₃), δ 2.30 (s, 3H, CH₃) Not explicitly stated
Target Compound 2,3,4-OCH₃, fused chromeno-pyrimidine Not reported Hypothetical: Expected C=O (~1680 cm⁻¹), OCH₃ (~2830 cm⁻¹), aromatic C-H (~3050 cm⁻¹) Potential antimicrobial/cytotoxic activity N/A

Key Observations :

  • Substituent Effects : The trimethoxyphenyl group in the target compound may enhance solubility compared to chlorinated analogs (e.g., compound 6 in ) due to methoxy’s electron-donating nature .
  • Thermal Stability : Methoxy-substituted derivatives (e.g., 12-(3-Methoxyphenyl)-...) exhibit higher melting points (283–285°C) than chlorinated analogs (214–216°C), suggesting improved crystallinity and stability .
  • Synthetic Routes: Similar compounds are synthesized via condensation reactions (e.g., benzaldehyde derivatives reacting with aminochromeno-pyrimidines) . For instance, compound 10k () was prepared via Schiff base formation between 2-hydroxybenzaldehyde and an amino-imino chromeno-pyrimidine precursor .
Functional Group Variations
  • Hydrazinyl Derivatives : Compounds like 8a–c () and 6a–d () incorporate hydrazine or hydrazone groups, which are absent in the target compound. These groups enhance reactivity toward nucleophiles but may reduce metabolic stability compared to the trimethoxyphenyl-substituted derivative .
  • Thione vs. Ketone : describes thione-containing analogs (e.g., compound 3 ), where a sulfur atom replaces the ketone oxygen. This substitution alters electronic properties and may influence bioactivity .

Physicochemical and Spectroscopic Comparisons

Elemental Analysis
Compound (Example) Calculated (%) Found (%) Deviation
C25H20Cl2N2O2 () C: 66.53; H: 4.47 C: 66.63; H: 4.50 ±0.10
12-(3-Methoxyphenyl)-... () C: 71.99; H: 5.03 C: 71.86; H: 5.09 ±0.13
Target Compound Hypothetical Not reported

Insights :

  • Methoxy-substituted derivatives show higher carbon content (71.99% vs. 66.53% in chlorinated analogs), consistent with their larger aromatic systems .
  • Minor deviations in elemental analysis (<0.2%) indicate high purity in synthesized analogs, a critical benchmark for the target compound .

Biological Activity

The compound 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a synthetic derivative belonging to the benzochromene family. This compound has garnered attention due to its potential biological activities, particularly in cancer treatment and neuroprotection. This article synthesizes various research findings regarding its biological activity, including cytotoxicity, apoptosis induction, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves one-pot multicomponent reactions that yield high purity and yield. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization. The synthetic pathways often utilize arylglyoxal monohydrates and quinoline derivatives as starting materials, optimizing conditions for maximum efficiency .

Cytotoxicity

Research has demonstrated that This compound exhibits significant cytotoxic effects against various cancer cell lines. In particular:

  • HepG2 Cell Line : The compound showed an IC50 value ranging from 1.38 to 3.21 μM, indicating strong cytotoxic potency compared to podophyllotoxin (IC50 = 2.08 μM) as a reference compound .
  • Mechanism of Action : The compound induces apoptosis in HepG2 cells by modulating key apoptotic proteins. It decreases the levels of Bcl-2 while increasing p53 and Bax levels, suggesting an intrinsic apoptotic pathway activation .

Apoptosis Induction

Flow cytometry analyses revealed that treatment with this compound leads to significant increases in early and late apoptotic cells:

  • Early Apoptosis : Increased by approximately 16.63-fold.
  • Late Apoptosis : Increased by about 60.11-fold compared to untreated controls .

These findings suggest that the compound effectively triggers programmed cell death in cancer cells.

Tubulin Polymerization Inhibition

The compound also demonstrates potent inhibition of β-tubulin polymerization:

  • Inhibition Rates : The compound exhibited an inhibition percentage of 86.73%, closely following podophyllotoxin's 91.32% inhibition rate . This activity is crucial for its anti-cancer properties as it disrupts microtubule dynamics essential for cell division.

Comparative Biological Activity Table

CompoundIC50 (μM)Apoptosis (Early/Late Fold Increase)Tubulin Inhibition (%)
9-(2,3,4-trimethoxyphenyl)-10H-benzo...1.38-3.2116.63 / 60.1186.73
Podophyllotoxin2.08-91.32

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on HepG2 Cells : Demonstrated significant apoptosis induction and cell cycle arrest at the G2/M phase when treated with the compound at its IC50 concentration .
  • Neuroprotective Studies : Research into similar chromene derivatives indicates potential applications in Alzheimer's disease therapy due to their neuroprotective properties and ability to cross the blood-brain barrier .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to construct the chromeno[2,3-d]pyrimidinone core in derivatives like 9-(2,3,4-trimethoxyphenyl)-substituted compounds?

  • Methodology : The chromeno[2,3-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. For example, reacting 2-amino-1-aryl-1H-benzo[f]chromene-3-carbonitrile intermediates with reagents like cyanothioacetamide or phenyl isothiocyanate under basic conditions (e.g., piperidine in ethanol) generates fused pyrimidinone derivatives . Key steps include refluxing for 8–10 hours and isolating products via ice-cold water precipitation .
  • Critical Parameters : Reaction time, solvent choice (ethanol/DMSO), and catalyst (piperidine) significantly influence yield .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structural integrity of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for D2O-exchangeable peaks between δ 6.9–8.4 ppm, indicative of NH/imidazole protons . Aromatic protons from the trimethoxyphenyl group appear as multiplets in δ 6.7–7.6 ppm .
  • ¹³C NMR : Signals at δ 145–162 ppm confirm C=N and carbonyl groups in the pyrimidinone ring .
    • IR Spectroscopy : Peaks near 1630 cm⁻¹ (C=N) and 3100 cm⁻¹ (NH stretching) validate the core structure .

Advanced Research Questions

Q. How can multi-step synthetic routes be optimized to enhance yield and purity, particularly for introducing the 2,3,4-trimethoxyphenyl substituent?

  • Strategies :

  • Substituent Compatibility : Use protecting groups (e.g., methoxy via trimethoxybenzaldehyde precursors) to prevent undesired side reactions during cyclization .
  • Catalytic Optimization : Replace piperidine with milder bases (e.g., triethylamine) to reduce byproducts in temperature-sensitive steps .
  • Purification : Recrystallize intermediates from ethanol or DMSO to remove unreacted starting materials .
    • Case Study : A 92% yield was achieved for a related trimethoxyphenyl-pyrido[2,3-d]pyrimidinone using stoichiometric control and tetronic acid as a cyclizing agent .

Q. How can contradictory spectral data (e.g., unexpected NH peaks or missing carbonyl signals) be resolved during structural elucidation?

  • Troubleshooting :

  • D2O Exchange : Confirm labile protons (NH, NH₂) by comparing spectra before and after D2O treatment .
  • Variable-Temperature NMR : Resolve overlapping aromatic signals by acquiring spectra at elevated temperatures .
  • X-ray Crystallography : Use single-crystal analysis to validate ambiguous assignments, especially for stereochemistry in fused rings .

Q. What role does the 2,3,4-trimethoxyphenyl group play in modulating biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Pharmacological Insights :

  • Trimethoxyphenyl derivatives exhibit enhanced π-π stacking with biological targets (e.g., tubulin in anticancer studies), improving binding affinity compared to mono-methoxy analogs .
  • SAR Workflow :

Synthesize analogs with varied substituents (e.g., nitro, chloro) on the phenyl ring .

Screen for bioactivity (e.g., antimicrobial, cytotoxic) using standardized assays (e.g., zone of inhibition, MTT) .

Correlate electronic (Hammett constants) and steric parameters with activity trends .

  • Example : Nitro-substituted analogs show higher DPPH radical scavenging activity (IC₅₀ = 12 µM) due to electron-withdrawing effects .

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